SODIUM HEXAMETAPHOSPHATE

Description

Properties

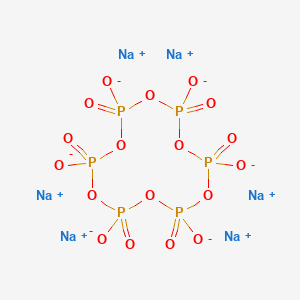

IUPAC Name |

hexasodium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Na.H6O18P6/c;;;;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q6*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLGEJMYGQKIIW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na6O18P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14550-21-1 (unspecified hydrochloride salt) | |

| Record name | Sodium hexametaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047522 | |

| Record name | Sodium hexametaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polymeric sodium metaphosphates: Clear hygroscopic solid; Soluble in water; [HSDB] White odorless granules; [MSDSonline] | |

| Record name | Sodium hexametaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

CLEAR, HYGROSCOPIC GLASS; MP 628 °C; SOL IN WATER, BUT DISSOLVES SLOWLY; DEPOLYMERIZES IN AQ SOLN TO FORM SODIUM TRIMETAPHOSPHATE & SODIUM ORTHOPHOSPHATES. /POLYMERIC SODIUM METAPHOSPHATES/, SOL IN WATER; INSOL IN ORG SOLVENTS. /SODIUM HEXAMETAPHOSPHATE DETERGENTS/ | |

| Record name | SODIUM HEXAMETAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10124-56-8 | |

| Record name | Sodium hexametaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hexametaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaphosphoric acid (H6P6O18), hexasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXASODIUM HEXAMETAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N40N91DW96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM HEXAMETAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sodium Hexametaphosphate: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexametaphosphate (SHMP), a cyclic polyphosphate with the formula Na₆[(PO₃)₆], is a highly versatile inorganic polymer.[1][2] While widely utilized in industries ranging from food and beverage to water treatment, its multifaceted mechanisms of action at a biochemical level are of significant interest to the research and pharmaceutical development communities.[3][4][5] Commercial SHMP is often a mixture of polymeric metaphosphates, correctly termed sodium polymetaphosphate.[2]

This technical guide delineates the core mechanisms through which SHMP exerts its effects, focusing on its potent ability to chelate metal ions, modulate biological surfaces, and influence cellular processes. Its actions are primarily driven by its polyanionic nature and its strong affinity for di- and trivalent metal cations, which allows it to sequester ions, disperse particles, and interact with biological macromolecules.[1]

Core Mechanism 1: Sequestration and Chelation of Divalent Cations

The principal mechanism underpinning most of SHMP's applications is its exceptional ability to sequester and chelate divalent metal cations, particularly Ca²⁺ and Mg²⁺.[1][6] In aqueous solutions, SHMP dissolves to form long-chain polyphosphate anions that readily bind with these metal ions, forming stable, soluble complexes.[1][7] This action effectively removes the ions from the solution, preventing them from participating in other chemical reactions, such as precipitation or enzymatic catalysis.

This sequestration is critical in preventing the formation of inorganic scales and dental calculus, where SHMP adsorbs onto mineral surfaces like calcite and prevents crystal growth.[1] The process involves the polyphosphate anions being electrostatically attracted to positively charged mineral surfaces, followed by chelation.[1]

Logical Flow of Chelation

The diagram below illustrates the fundamental process of SHMP's chelating action on calcium ions, preventing their precipitation.

Caption: SHMP sequesters Ca²⁺ ions, forming a soluble complex and preventing precipitation.

Quantitative Data: Ion Sequestration

The following table summarizes data from a study on the effect of SHMP on divalent cation concentration in an aqueous solution, demonstrating its sequestering efficiency.

| Initial Cation | Initial Concentration | SHMP Addition | Final Cation Concentration | % Reduction |

| Ca²⁺ | 0.01 M | Yes | 0.0067 M | 33% |

| Mg²⁺ | 0.05 M | Yes | 0.038 M | 24% |

| Data adapted from a study on chalcopyrite flotation where ion loss from the solution indicates sequestration by SHMP or adsorption onto mineral surfaces.[6] |

Experimental Protocol: Measuring Ion Sequestration

Objective: To quantify the reduction of free divalent cations in a solution by SHMP.

-

Preparation of Solutions:

-

Prepare a standard solution of a divalent cation salt (e.g., 0.01 M CaCl₂ or 0.05 M MgCl₂).[6]

-

Prepare an SHMP solution of a known concentration (e.g., 1% w/v).

-

-

Incubation:

-

Mix a defined volume of the cation solution with a defined volume of the SHMP solution. A control sample is prepared with deionized water instead of the SHMP solution.

-

Adjust the pH of the solution to a desired level (e.g., 9.5) using NaOH.[8]

-

Allow the mixture to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.

-

-

Separation:

-

If any precipitate is formed (unlikely with SHMP but necessary for controls), centrifuge the samples to separate the supernatant.

-

-

Quantification:

-

Measure the concentration of the free divalent cation in the supernatant using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS).[8]

-

-

Calculation:

-

Calculate the percentage reduction in free cation concentration compared to the control sample.

-

Core Mechanism 2: Antimicrobial and Anti-Biofilm Activity

SHMP exhibits antimicrobial properties, particularly against Gram-positive bacteria.[9] The mechanism involves binding to the cell wall, which increases its permeability.[9] This disruption of the cell envelope integrity can lead to bacteriostatic effects.

Furthermore, SHMP is a potent anti-biofilm agent. This activity stems from several concurrent mechanisms:

-

Nutrient Sequestration: By chelating essential divalent cations like Ca²⁺ and Mg²⁺, SHMP deprives bacteria of the necessary cofactors for enzymatic activity and structural integrity of the biofilm matrix.

-

Dispersing Action: SHMP acts as a deflocculant, breaking down the extracellular polymeric substance (EPS) matrix that holds the biofilm together.[2][10] This action reduces the production of extracellular polysaccharides and disperses the biofilm structure.[9][10]

-

Buffering Effect: In cariogenic biofilms, SHMP can act as a buffer, binding to H⁺ ions and maintaining a more neutral pH, which is less conducive to the growth of acidogenic bacteria like Streptococcus mutans.[10]

Synergistic Activity with Other Agents

SHMP demonstrates significant synergy with other antimicrobial agents. For instance, its combination with ionic silver results in markedly enhanced anti-biofilm activity against pathogens like P. aeruginosa, C. albicans, and S. aureus.[11][12][13]

Quantitative Data: Anti-Biofilm Synergy

The Fractional Biofilm Eradication Concentration Index (FBCI) is used to quantify synergy. An FBCI of ≤ 0.5 indicates synergy.

| Organism | Agent | MBEC (mg/L) | FBCI (SHMP + Silver) |

| P. aeruginosa | SHMP | > 16384 | 0.08 |

| C. albicans | SHMP | > 16384 | 0.06 |

| S. aureus | SHMP | > 16384 | 0.44 |

| MBEC: Minimum Biofilm Eradication Concentration. Data adapted from Coban et al., 2011.[12][13] |

Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: To determine the concentration of SHMP required to eradicate a pre-formed biofilm.

-

Biofilm Formation:

-

Grow microbial cultures (e.g., P. aeruginosa, S. aureus) in a suitable broth (e.g., Tryptone Soya Broth) to a specific optical density.

-

In a 96-well microtiter plate, add the bacterial suspension to each well and incubate for 24-48 hours at 37°C to allow for biofilm formation.

-

-

Treatment:

-

After incubation, gently wash the wells with a sterile phosphate-buffered saline (PBS) solution to remove planktonic (free-floating) cells.

-

Add fresh broth containing serial dilutions of SHMP to the wells. Include a positive control (biofilm with no SHMP) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate for another 24 hours at 37°C.

-

-

Viability Assessment:

-

Wash the wells again with PBS.

-

Add a viability stain, such as a solution of resazurin (B115843) or crystal violet, to quantify the remaining viable biofilm.

-

After an appropriate incubation period with the stain, measure the absorbance or fluorescence using a plate reader.

-

-

Determination of MBEC:

Core Mechanism 3: Modulation of Cellular Processes

Recent research has uncovered that SHMP can directly influence mammalian cellular processes, notably by inducing an increase in intracellular calcium concentration.[14] This suggests a role beyond simple extracellular chelation.

In a study using mouse oocytes, treatment with SHMP led to a gradual but significant rise in cytoplasmic Ca²⁺.[14] This elevation was sufficient to induce parthenogenetic activation, including pronuclei formation and development into two-cell embryos, processes that are naturally triggered by a calcium increase during fertilization.[14]

Signaling Pathway: SHMP-Induced Calcium Rise

The precise mechanism by which exogenous SHMP triggers this intracellular calcium release is still under investigation, but it represents a novel signaling function for this polyphosphate in mammalian cells.

References

- 1. This compound (SHMP) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alchembio.com [alchembio.com]

- 4. capecrystalbrands.com [capecrystalbrands.com]

- 5. coherentmarketinsights.com [coherentmarketinsights.com]

- 6. mdpi.com [mdpi.com]

- 7. atamankimya.com [atamankimya.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. Combinatorial activities of ionic silver and this compound against microorganisms associated with chronic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound Serves as an Inducer of Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Synthesis of Sodium Hexametaphosphate

This guide provides a comprehensive overview of the laboratory synthesis of sodium hexametaphosphate, tailored for researchers, scientists, and professionals in drug development. It covers the primary synthesis protocol, quantitative data, and a detailed experimental workflow.

Introduction

This compound (SHMP) is a cyclic polyphosphate with the formula (NaPO₃)₆.[1][2] It is commercially available, often as a mixture of polymeric metaphosphates, and is also known as Graham's salt.[1][3] SHMP is a white, odorless, and water-soluble solid that finds extensive application in various industries as a sequestrant, emulsifier, and water softener.[1][2][4] In a laboratory setting, its synthesis is primarily achieved through the thermal condensation of monosodium orthophosphate.[1][4][5]

Synthesis Protocol: Thermal Decomposition of Monosodium Phosphate (B84403)

The most common and straightforward laboratory method for synthesizing this compound involves the high-temperature dehydration and condensation of sodium dihydrogen phosphate (monosodium phosphate, NaH₂PO₄).[1][2][3][4][5] The process occurs in two main stages: the formation of sodium acid pyrophosphate, followed by its conversion to this compound.[1]

Chemical Equations:

Experimental Protocol:

-

Preparation of Starting Material: Begin with anhydrous sodium dihydrogen phosphate (NaH₂PO₄). If using the dihydrate form, it must be dehydrated by heating at 110-230°C to remove the water of crystallization.[6][7][8][9][10][11] A patent suggests drying the sodium dihydrogen phosphate until the water content is less than 0.1-0.2%.[12]

-

Heating and Melting: Place the anhydrous sodium dihydrogen phosphate in a suitable crucible, such as a silica (B1680970) or graphite (B72142) crucible.[7][8][9][12] Heat the crucible to a temperature ranging from 620°C to 900°C.[6][7][8] The heating should continue until a clear, transparent melt is formed and gas evolution (bubbling) has ceased.[6][7]

-

Quenching: Once a clear melt is obtained, rapidly cool (quench) the molten mass to a temperature between 60°C and 80°C.[6][7] This rapid cooling is crucial for obtaining the glassy, amorphous form of this compound.[2][3][4] This can be achieved by pouring the melt onto a cold, inert surface or into a quenching apparatus.

-

Product Recovery: The resulting product is a transparent, glassy solid.[2][3][4] This glassy product can then be crushed or milled into a powder for storage and use.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via thermal decomposition of sodium dihydrogen phosphate, as compiled from various sources.

| Parameter | Value | Source(s) |

| Starting Material | Sodium Dihydrogen Phosphate (NaH₂PO₄) | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Dehydration Temperature | 110-230°C (for dihydrate form) | [6][7][8][9][10][11] |

| Melting & Polymerization Temperature | 620°C - 900°C | [4][6][7][8] |

| 630-650°C | [12] | |

| ~800°C | [13] | |

| Reaction Time | 2-2.2 hours (at 630-650°C) | [12] |

| 2.5 hours (at 750°C) | [12] | |

| 2 hours (at 780°C) | [12] | |

| Quenching Temperature | 60-80°C | [6][7] |

| Theoretical Yield | 90-92% (overall process) | [14] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Stages

The synthesis of this compound from sodium dihydrogen phosphate follows a clear progression of chemical transformations driven by temperature. The following diagram illustrates the logical relationship between the key chemical species in this process.

Caption: Chemical transformation pathway for this compound synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (SHMP) - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. asiachmical.com [asiachmical.com]

- 7. The synthetic methods of sodium hexametaphosphate_Chemicalbook [chemicalbook.com]

- 8. The manufacturer reveals the various production methods of this compound-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]

- 9. The manufacturer in China reveals the various production methods of this compound-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound: The all-rounder of the chemical world_Chemicalbook [chemicalbook.com]

- 12. CN105712311A - Production method of chemically pure this compound - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. chemical.journalspub.info [chemical.journalspub.info]

Characterization of Sodium Hexametaphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexametaphosphate (SHMP), a complex mixture of polymeric metaphosphates, is a versatile excipient and active ingredient in the pharmaceutical and drug development industries.[1] Its utility stems from its excellent chelating, dispersing, and sequestering properties.[2][3] The chemical structure of commercial SHMP is not a single cyclic molecule but rather a mixture of linear polyphosphate chains of varying lengths, often referred to as Graham's salt.[4][5] The distribution of these chain lengths significantly influences its functional properties, making robust characterization essential for quality control, formulation development, and regulatory compliance.[2][6] This technical guide provides a comprehensive overview of the core analytical techniques for the thorough characterization of this compound.

Chromatographic Techniques for Chain Length Distribution Analysis

The determination of the polyphosphate chain length distribution is crucial as it directly impacts the material's performance.[2] Chromatographic methods are powerful tools for separating and quantifying the individual oligomers within an SHMP sample.

Ion Chromatography (IC)

Ion chromatography is a high-resolution technique for separating polyphosphates based on their charge and size.[2][7] Modern IC systems with suppressed conductivity detection offer sensitive and reproducible analysis of polyphosphate chain length distribution.[8]

Objective: To determine the polyphosphate chain length distribution in a this compound sample.

Instrumentation:

-

Dionex DX-500 system or equivalent, consisting of a gradient pump, conductivity detector, and a self-regenerating suppressor.[2]

Reagents:

-

Deionized water (18 MΩ-cm).[2]

-

50% (w/w) Sodium hydroxide (B78521) solution.[2]

-

Sodium polyphosphate standards of known chain lengths for calibration.

Sample Preparation:

-

Accurately weigh and dissolve 0.1 g of the SHMP sample in 100 mL of deionized water in a volumetric flask.[7]

-

Mix thoroughly to ensure complete dissolution.[7]

-

For complex matrices, such as food or biological samples, further extraction and cleanup steps may be necessary, including filtration through a 0.45 µm filter and passage through an OnGuard II RP cartridge.[7][8]

Chromatographic Conditions:

-

Column: IonPac AS16 (2 x 250 mm).[8]

-

Mobile Phase: A sodium hydroxide gradient. The specific gradient profile will depend on the range of chain lengths to be separated. A typical gradient might range from a low concentration to up to 200 mM NaOH to elute the highly charged, longer-chain polyphosphates.[2][8]

-

Flow Rate: 0.25 mL/min for a 2 mm column.[2]

-

Detection: Suppressed conductivity.[2]

Data Analysis:

-

Identify and quantify the individual polyphosphate oligomers by comparing their retention times and peak areas to those of the standards.

-

The resulting chromatogram provides a "fingerprint" of the chain length distribution.[2]

Logical Workflow for Ion Chromatography Analysis of SHMP

Caption: Workflow for SHMP chain length analysis by Ion Chromatography.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structure and purity of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a powerful technique for characterizing the different phosphate (B84403) environments in an SHMP sample.[4] It can distinguish between terminal, middle, and cyclic phosphate groups, providing insights into the average chain length and the presence of cyclic species.[4][9]

Objective: To determine the structural composition and average chain length of an SHMP sample.

Instrumentation:

-

Bruker Avance-NEO-400 spectrometer or equivalent, operating at 162 MHz for ³¹P.[4]

Reagents:

Sample Preparation:

-

Dissolve a known concentration of the SHMP sample in D₂O.

NMR Parameters:

-

Acquisition Time: 1.04 s.[4]

-

Relaxation Delay: 2 s.[4]

-

Number of Scans: 200.[4]

-

Decoupling: No ¹H decoupling.[4]

Data Analysis:

-

Calibrate the spectrum using the external H₃PO₄ reference (δ = 0 ppm).

-

Assign the peaks based on their chemical shifts:

-

Calculate the average chain length (n) from the integrated peak areas of the end (Aₑ) and middle (Aₘ) groups using the formula: n = 2 * (Aₘ / Aₑ) + 2.

Titrimetric Analysis for P₂O₅ Content and Average Chain Length

Titration is a classical and cost-effective method for determining the total phosphorus content (as P₂O₅) and estimating the average chain length of polyphosphates.[5][10]

Assay for P₂O₅ Content

This method involves the precipitation of phosphate as ammonium (B1175870) phosphomolybdate followed by titration.[10]

Objective: To determine the percentage of P₂O₅ in an SHMP sample.

Reagents:

-

Concentrated Nitric Acid.[10]

-

Ammonium Nitrate (B79036).[10]

-

10% Ammonium Molybdate (B1676688) solution.[10]

-

1N Sodium Hydroxide.[10]

-

1N Sulfuric Acid.[10]

-

Phenolphthalein (B1677637) indicator.[10]

Procedure:

-

Accurately weigh about 1.0 g of the dried SHMP sample.[10]

-

Dissolve in 25.0 mL of distilled water and dilute to 500 mL in a volumetric flask.[10]

-

Take a 25 mL aliquot (containing 50 mg of SHMP) and add 5 mL of concentrated nitric acid.[10]

-

Add 220 mL of distilled water at 60°C.[10]

-

Add 10 g of ammonium nitrate and stir.[10]

-

At 50°C, add 100 mL of 10% ammonium molybdate solution and stir for 10 minutes.[10]

-

Allow the precipitate to stand for 30 minutes.[10]

-

Filter the precipitate and wash with dilute nitric acid and then potassium nitrate solution until the filtrate is no longer acidic.[10]

-

Dissolve the precipitate in a known excess of 1N sodium hydroxide (e.g., 60 mL).[10]

-

Add phenolphthalein and back-titrate the excess NaOH with 1N sulfuric acid.[10]

Calculation:

-

Calculate the volume of 1N NaOH consumed by the precipitate.

-

Each mL of 1N NaOH is equivalent to 0.003086 g of P₂O₅.[10]

-

Calculate the percentage of P₂O₅ in the sample. Commercial SHMP typically contains 62.0% to 69.0% P₂O₅.[10]

Titration for Average Chain Length

This method involves an acid-base titration of the polyphosphate before and after hydrolysis to orthophosphate.[5]

Objective: To estimate the average chain length of a linear polyphosphate.

Procedure:

-

Dissolve 0.5 g of the SHMP sample in 450 mL of deionized water.[4]

-

Adjust the pH to 2.5 with 1 M HCl and dilute to 500 mL.[4]

-

Immediately titrate a 200 mL portion with 0.1 M NaOH, recording the pH at each addition to determine the first equivalence point (Vp).[4]

-

Boil the remaining acidified solution under reflux for at least 6 hours to completely hydrolyze the polyphosphate to orthophosphate.[4]

-

Cool the solution and titrate a 200 mL portion with 0.1 M NaOH to determine the equivalence point (Vo).[5]

Calculation:

-

The average chain length (n) is calculated using the ratio of the volumes of NaOH required to titrate the hydrolyzed (orthophosphate) and unhydrolyzed (polyphosphate) samples between the two equivalence points.

Workflow for Titrimetric Analysis of SHMP

Caption: Dual workflows for P₂O₅ content and average chain length determination by titration.

X-ray Diffraction (XRD)

X-ray diffraction is used to assess the physical state of the SHMP sample, distinguishing between amorphous (glassy) and crystalline forms.[11][12] Commercial SHMP is typically amorphous, which appears as a broad halo in the XRD pattern, whereas crystalline phases would produce sharp Bragg peaks.[13][14]

Objective: To determine the crystallinity of an SHMP sample.

Instrumentation:

-

A powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation:

-

The powdered SHMP sample is mounted on a sample holder.

Data Acquisition:

-

Scan the sample over a range of 2θ angles (e.g., 10-80°).

Data Analysis:

-

Examine the diffractogram for the presence of sharp peaks (indicating crystalline material) or a broad, diffuse halo (indicating amorphous material).[14]

-

The degree of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area of the diffractogram.[12]

Other Characterization Techniques

A variety of other techniques can provide complementary information about the properties of this compound.

| Technique | Information Obtained | Relevance to Drug Development |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (P-O, P=O, P-O-P) and confirmation of the polyphosphate structure. | Rapid identity confirmation and quality control. |

| Scanning Electron Microscopy (SEM) | Visualization of particle morphology, size, and surface texture.[15] | Understanding powder flowability, dissolution characteristics, and interactions with other excipients. |

| Thermal Analysis (e.g., TGA/DSC) | Assessment of thermal stability, moisture content, and phase transitions. | Critical for determining appropriate processing and storage conditions to prevent degradation. |

Summary of Quantitative Characterization Data

| Parameter | Technique | Typical Values / Information | Reference |

| P₂O₅ Content | Titration | 62.0% - 69.0% | [10] |

| Average Chain Length (n) | ³¹P-NMR, Titration | Varies by grade; can range from ~10 to over 20. | [4][5] |

| Chain Length Distribution | Ion Chromatography | Provides a "fingerprint" of the relative abundance of different polyphosphate oligomers. | [2][8] |

| Crystallinity | X-ray Diffraction | Typically amorphous (glassy). | [11] |

| pH (1% solution) | pH Meter | ~ 3.0 - 9.0, depending on the grade. |

Conclusion

The comprehensive characterization of this compound is imperative for its effective and safe use in pharmaceutical applications. The techniques outlined in this guide, from high-resolution chromatography and spectroscopy to classical titrimetric methods, provide a robust analytical toolkit for researchers, scientists, and drug development professionals. A thorough understanding of the chain length distribution, purity, and physical state of SHMP is essential for ensuring product quality, optimizing formulation performance, and meeting regulatory expectations. The use of complementary techniques is highly recommended for a complete and accurate characterization of this complex but valuable material.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmapath.in [pharmapath.in]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. The Effect of this compound on the Dispersion and Polishing Performance of Lanthanum–Cerium-Based Slurry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fao.org [fao.org]

Navigating the Challenges of Dissolving Sodium Hexametaphosphate in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients like sodium hexametaphosphate (SHMP) is paramount for formulation and delivery. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addresses the significant challenges in dissolving this inorganic polymer, and offers a standardized protocol for its solubility determination.

This compound, a salt of composition Na₆[(PO₃)₆], is a well-known sequestrant, thickener, and emulsifier.[1][2] While it is readily soluble in water, its interaction with organic solvents is minimal, a critical factor for consideration in non-aqueous experimental and formulation settings.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Core Finding: General Insolubility in Organic Solvents

Across a wide array of chemical literature and technical data sheets, this compound is consistently reported as being insoluble in organic solvents.[1][2][3][4][6][7][8][9][10][11][12][13] This is a fundamental property stemming from the highly ionic nature of this inorganic salt. Organic solvents are predominantly nonpolar or weakly polar, and they lack the ability to effectively solvate the sodium cations and polyphosphate anions, a process readily achieved by the highly polar water molecules.

While one source presented qualitative solubility data in a few specific organic solvents, it must be noted that this information is anomalous and contradicts the overwhelming consensus. The same source also incorrectly stated that this compound is "practically insoluble in water," which is factually inaccurate, as it is known to be highly soluble in aqueous solutions.[5][14][15] This discrepancy renders the specific organic solvent solubility data from this source highly questionable and likely erroneous.

For practical laboratory purposes, this compound should be considered insoluble in common organic solvents such as ethanol, methanol, acetone, and chloroform.[2][5][14]

Quantitative Solubility Data

Due to its established insolubility, quantitative data on the solubility of this compound in organic solvents is virtually non-existent in peer-reviewed literature and chemical handbooks. The table below reflects this general insolubility.

| Organic Solvent | Reported Solubility | Citation |

| General Organic Solvents | Insoluble | [1][2][3][4][6][7][8][9][10][11][12][13] |

| Ethanol | Insoluble | [5] |

Experimental Protocol for Solubility Determination

For researchers needing to confirm the insolubility or determine the precise, albeit very low, solubility of this compound in a specific organic solvent for a novel application, the following gravimetric method is recommended. This protocol is adapted from general procedures for determining the solubility of inorganic salts.[16][17][18][19][20]

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (anhydrous, high purity)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Sintered glass filter or syringe filter (pore size appropriate for the solute)

-

Pre-weighed, airtight collection vials

-

Analytical balance

-

Drying oven

Procedure:

-

Solvent Saturation:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired experimental temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[16][17]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a pre-warmed (to the experimental temperature) sintered glass or syringe filter to remove any suspended solid particles. This step is critical to prevent precipitation due to temperature changes.

-

Transfer the filtered, saturated solution into a pre-weighed, airtight vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the vial containing the saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The boiling point of the solvent should be considered.

-

Once the solvent is fully evaporated, cool the vial in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the final constant mass of the vial.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a solid in a solvent.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound (SHMP) - Ataman Kimya [atamanchemicals.com]

- 3. Buy this compound at Best Price, Product Details [parichemicals.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. wtcproducts.eu [wtcproducts.eu]

- 6. Hexathis compound | Na6O18P6 | CID 24968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | 10124-56-8 [chemicalbook.com]

- 9. This compound CAS#: 10124-56-8 [m.chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. atamankimya.com [atamankimya.com]

- 12. This compound for Sale | CAS: 10124-56-8 [tjcyindustrialchem.com]

- 13. This compound (Shmp) [nutchem.com]

- 14. echemi.com [echemi.com]

- 15. chemiis.com [chemiis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 19. chem.ws [chem.ws]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Sodium Hexametaphosphate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium hexametaphosphate (SHMP) is a versatile inorganic polymer with a wide range of applications in various scientific and industrial fields. This document provides a comprehensive overview of its core chemical properties, structure, and relevant experimental methodologies. Quantitative data are presented in a structured format for clarity, and key experimental protocols are detailed. Visual diagrams of the chemical structure and an analytical workflow are provided to facilitate understanding.

Chemical Structure

This compound is a salt with the chemical formula (NaPO₃)₆ or Na₆[(PO₃)₆].[1][2][3][4][5] Commercially available SHMP is often a mixture of polymeric metaphosphates, more accurately termed sodium polymetaphosphate, of which the hexamer is a primary component.[5][6] It is a water-soluble polyphosphate glass composed of repeating NaPO₃ units.[3][7] The structure is a cyclic hexamer of sodium phosphate (B84403).[6]

The fundamental structural unit is the metaphosphate anion, (PO₃)⁻. In this compound, six of these units polymerize to form a cyclic [P₆O₁₈]⁶⁻ anion. The sodium cations (Na⁺) are associated with the negatively charged oxygen atoms of the phosphate groups.

References

Sodium Hexametaphosphate as a Chelating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of sodium hexametaphosphate (SHMP) as a chelating agent. It covers its mechanism of action, quantitative performance data, relevant experimental protocols, and its applications in research and drug development, providing a comprehensive resource for scientific and professional use.

Introduction to this compound (SHMP)

This compound is a water-soluble polyphosphate with the empirical formula (NaPO₃)ₙ, where 'n' typically ranges from 6 to 10.[1] Commercially, SHMP is a mixture of polymeric metaphosphates and is more accurately termed sodium polymetaphosphate.[2] It is a white, odorless, crystalline powder known for its hygroscopic nature.[3] SHMP's primary function in many applications stems from its potent ability to act as a sequestrant, or chelating agent, for various metal ions.[4]

Chelating agents are chemical compounds that can form multiple bonds to a single metal ion, creating a stable, ring-like structure called a chelate. This process effectively sequesters the metal ion, preventing it from participating in other chemical reactions.[3]

Physical and Chemical Properties of SHMP

| Property | Value/Description |

| Chemical Formula | (NaPO₃)₆ |

| Appearance | White, odorless, crystalline powder or transparent flakes.[3] |

| Molar Mass | Approximately 611.77 g/mol .[2] |

| Solubility | Highly soluble in water; insoluble in organic solvents.[2][4] |

| pH (1% solution) | Approximately 5.8 to 7.3. |

| P₂O₅ Content | Typically 60% - 71%. |

Mechanism of Chelation

The chelating action of this compound is its most significant property. When dissolved in water, SHMP dissociates into polyphosphate anions.[1] These long-chain anions have multiple oxygen atoms with lone pairs of electrons that can act as donor atoms, binding to di- and trivalent metal cations through ionic and coordinate covalent interactions.[1] This forms stable, water-soluble complexes, effectively sequestering the metal ions.[3]

SHMP is particularly effective at chelating divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), and iron (Fe²⁺).[3] The resulting complex is more stable than the complexes formed with monovalent metal ions. By sequestering these ions, SHMP prevents their precipitation and inhibits their ability to catalyze undesirable chemical reactions, such as the degradation of active pharmaceutical ingredients (APIs).

Quantitative Data on Chelation

The efficacy of a chelating agent is quantified by its stability constant (log K), which measures the strength of the bond between the ligand and the metal ion. A higher log K value indicates a more stable complex. Compiling a definitive table of stability constants for commercial SHMP is challenging due to its nature as a polymeric mixture. However, its strong chelating ability is well-documented in various applications.

The following table summarizes quantitative data on the chelation efficiency and binding capacity of SHMP from various studies.

| Parameter | Metal Ion(s) | Application Context | Result/Efficiency |

| Molar Binding Capacity | Ca²⁺ | Dairy Systems | 3:1 (Ca²⁺:SHMP) |

| Scale Inhibition | Ca²⁺, Mg²⁺ | Water Treatment | Dosages of 1-10 mg/L can effectively prevent scale formation. |

| Mineral Flotation | Ca²⁺ | Scheelite Ore Processing | At a dose of 10 x 10⁻⁶ mol/L, SHMP reduced calcite and fluorite recovery to ~20%, while maintaining scheelite recovery at >85%.[5] |

| Surface Charge Modification | Ca²⁺, Mg²⁺ | Chalcopyrite Flotation | SHMP addition reversed the positive zeta potential of chalcopyrite in the presence of Ca²⁺ and Mg²⁺, indicating adsorption and sequestration of these ions.[6] |

Experimental Protocols

Protocol for Determination of P₂O₅ Content in SHMP

This protocol determines the total phosphate (B84403) content, a key indicator of SHMP purity and potential chelating strength. The method involves the precipitation of phosphate as ammonium (B1175870) phosphomolybdate followed by titration.

Reagents:

-

Concentrated Nitric Acid (HNO₃)

-

Ammonium Molybdate (B1676688) Solution (10% w/v)

-

Ammonium Nitrate (B79036) (purified)

-

Dilute Nitric Acid (2N)

-

Potassium Nitrate Solution (1% w/v)

-

Standardized 1N Sodium Hydroxide (NaOH)

-

Standardized 1N Sulfuric Acid (H₂SO₄)

-

Phenolphthalein (B1677637) indicator

Procedure:

-

Dry approximately 10g of the SHMP sample at 110°C overnight and cool in a desiccator.

-

Accurately weigh about 1.0g of the dried sample and dissolve it in 25.0 mL of distilled water.

-

Transfer the solution to a 500mL volumetric flask and dilute to the mark with distilled water.

-

Pipette exactly 25mL of this solution (containing 50mg of SHMP) into a 500mL beaker.

-

Add 5mL of concentrated nitric acid and stir.

-

Add 220mL of distilled water preheated to 60°C and stir. Let it stand for 10 minutes.

-

Add 10g of ammonium nitrate.

-

At 50°C, add 100mL of freshly prepared 10% ammonium molybdate solution and stir continuously for 10 minutes.

-

Allow the precipitate to settle for 30 minutes.

-

Filter the yellow precipitate through a Whatman No. 40 filter paper.

-

Wash the precipitate first with 10mL of 2N nitric acid, then with 1% potassium nitrate solution until the filtrate is no longer acidic.

-

Transfer the filter paper and precipitate back to the beaker. Dissolve the precipitate in a known excess volume of 1N NaOH (e.g., 60mL).

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess NaOH with 1N H₂SO₄ until the pink color disappears.

-

Calculate the volume of 1N NaOH consumed by the precipitate.

Calculation: Each mL of 1N NaOH consumed is equivalent to 0.003086 g of P₂O₅. The percentage of P₂O₅ can be calculated based on the initial sample weight.

Protocol for Determination of Calcium-Binding Capacity by Titration

This protocol provides a method to quantify the amount of calcium that can be chelated by a given amount of SHMP. It involves titrating a solution of SHMP against a standard calcium solution in the presence of an indicator.

Reagents:

-

Standardized Calcium Chloride (CaCl₂) solution (e.g., 0.1M)

-

SHMP solution (e.g., 1% w/v, pH adjusted to ~10)

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

Eriochrome Black T (EBT) indicator

-

Distilled water

Procedure:

-

Pipette a known volume of the SHMP solution (e.g., 25mL) into a 250mL conical flask.

-

Add 50mL of distilled water and 5mL of ammonia (B1221849) buffer to maintain a pH of 10.

-

Add a few drops of EBT indicator. The solution should turn blue.

-

Titrate the solution with the standardized 0.1M CaCl₂ solution.

-

The endpoint is reached when the solution color changes from blue to a distinct wine-red.

-

Record the volume of CaCl₂ solution used.

-

Perform a blank titration without SHMP to account for any interfering ions.

-

The calcium-binding capacity can be calculated based on the moles of calcium that reacted with the known amount of SHMP.

Applications in Research and Drug Development

SHMP's unique properties make it a valuable excipient in the pharmaceutical industry and a tool in biomedical research.

-

Chelating Agent in Drug Formulation: One of the primary roles of SHMP in pharmaceuticals is to chelate trace metal ions present in formulations. These metal ions can catalyze the oxidative or hydrolytic degradation of APIs, reducing the stability and shelf-life of the drug product. By sequestering these metals, SHMP enhances the stability and efficacy of the medication.

-

Dispersing and Emulsifying Agent: SHMP acts as a dispersing agent, preventing the agglomeration of suspended particles in liquid formulations. This is crucial for ensuring uniform dosage in suspensions. It also functions as an emulsifier, stabilizing oil-in-water and water-in-oil emulsions, which is important for the formulation of creams, lotions, and some oral liquids.

-

pH Regulation: SHMP can act as a buffering agent, helping to maintain the pH of a formulation within a desired range to ensure optimal drug stability and solubility.[3]

Role in Cellular Signaling

Recent research has uncovered a novel role for SHMP in biological systems beyond its traditional applications. Studies have shown that SHMP can act as an inducer of calcium signaling in mammalian cells.

Specifically, in mouse oocytes, treatment with SHMP was found to cause a gradual increase in the intracellular calcium (Ca²⁺) concentration.[7][8][9] This Ca²⁺ rise, in the absence of sperm, was sufficient to induce parthenogenetic activation, leading to the formation of pronuclei and development into two-cell embryos.[7][8][9] This suggests that SHMP can trigger the release of calcium from intracellular stores, a fundamental process in cell signaling. While the precise mechanism is still under investigation, this finding opens new avenues for research into the physiological effects of polyphosphates on mammalian cells.

Conclusion

This compound is a versatile polyphosphate whose fundamental property as a chelating agent enables a wide range of applications across various scientific and industrial fields. Its ability to sequester di- and trivalent metal ions is critical for processes ranging from water softening and mineral processing to enhancing the stability of pharmaceutical formulations. Furthermore, emerging research into its role in inducing cellular calcium signaling highlights its potential in biomedical applications. A thorough understanding of its chelation chemistry, supported by quantitative data and standardized experimental protocols, is essential for leveraging its full potential in research and development.

References

- 1. This compound Serves as an Inducer of Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chematephosphates.com [chematephosphates.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Utilization of this compound for Separating Scheelite from Calcite and Fluorite Using an Anionic–Nonionic Collector [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. [PDF] this compound Serves as an Inducer of Calcium Signaling | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Serves as an Inducer of Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

"sodium hexametaphosphate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sodium hexametaphosphate (SHMP), a versatile inorganic polymer. It covers its fundamental chemical and physical properties, synthesis methodologies, mechanisms of action, and applications relevant to research and development, with a focus on providing actionable data and protocols for a scientific audience.

Core Properties and Identification

This compound is a salt with the chemical formula Na₆[(PO₃)₆].[1] However, the commercial product is typically a mixture of polymeric metaphosphates, more accurately termed sodium polymetaphosphate.[1][2] It is widely recognized for its role as a sequestrant, emulsifier, dispersing agent, and food additive (E number E452i).[1][3]

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 10124-56-8 (hexamer); 68915-31-1 (polymetaphosphate mixture) | [1][4][5][6][7] |

| Molecular Formula | (NaPO₃)₆ or Na₆P₆O₁₈ | [1][7][8] |

| Molecular Weight | 611.77 g/mol | [1][5][7] |

| Appearance | White, odorless, crystalline powder or glassy solid | [3][8][9] |

| Density | ~2.48 g/cm³ | [1][10] |

| Melting Point | 628 °C (1,162 °F) | [1][6] |

| Boiling Point | 1,500 °C (2,730 °F) | [1][5] |

| Solubility in Water | Soluble | [1][2] |

| Solubility in Organic Solvents | Insoluble | [1][2] |

| pH (1% solution) | ~5.8 - 7.0 | [4][8] |

Synthesis and Production

This compound is synthesized through the thermal condensation of a sodium phosphate (B84403) precursor. Several methods exist, with the most common starting from monosodium orthophosphate.

The diagram below illustrates the primary pathway for the industrial production of this compound from monosodium orthophosphate.

Caption: Synthesis of this compound.

This protocol describes the synthesis of SHMP from monosodium orthophosphate.[1][2][9][11]

-

Starting Material: Monosodium orthophosphate (NaH₂PO₄).

-

Step 1: Dehydration to Pyrophosphate:

-

Place a measured quantity of NaH₂PO₄ into a high-temperature resistant crucible (e.g., porcelain or graphite).

-

Heat the crucible to approximately 250 °C. This can be done in a muffle furnace.

-

Maintain this temperature until the evolution of water ceases, indicating the conversion to sodium acid pyrophosphate (Na₂H₂P₂O₇). The reaction is: 2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O.[1]

-

-

Step 2: Polymerization to Hexametaphosphate:

-

Step 3: Quenching:

-

Rapidly cool (quench) the molten glass from over 650 °C to between 60-80 °C.[9] This is a critical step to obtain the amorphous, glassy form of SHMP. This can be achieved by pouring the melt onto a chilled metal plate.

-

-

Step 4: Finishing:

-

Once cooled, the resulting glassy solid can be crushed, milled, or pulverized to obtain the desired particle size for the final product.

-

Mechanism of Action & Applications

SHMP's functionality stems from its structure as a polyphosphate anion, which allows it to act as a potent chelating agent (sequestrant) and a highly effective dispersing agent.[3]

The primary mechanism of SHMP is its ability to form stable, soluble complexes with divalent and trivalent metal cations, particularly Ca²⁺, Mg²⁺, and Fe³⁺.[3][12]

Caption: Chelation action of this compound.

This chelating action is crucial in:

-

Water Treatment: It acts as a water softener by sequestering calcium and magnesium ions, preventing the formation of mineral scale and inhibiting corrosion in pipes (B44673) and boilers.[10][13]

-

Food Industry: In foods, it prevents discoloration and off-flavors by binding metal ions that can catalyze oxidation. It also improves texture and stability in dairy products, processed meats, and beverages.[1][3]

-

Drug Development: As an excipient, it can stabilize formulations by preventing the precipitation of active pharmaceutical ingredients (APIs) with polyvalent cations.

-

Dispersing Agent: SHMP is widely used as a deflocculant to break down aggregates of clay and other soil types for particle size analysis.[1][14]

-

Flotation Processes: In mineral processing, SHMP acts as a depressant and dispersant. It can prevent the adsorption of hydrophilic precipitates (like Mg(OH)₂) onto the surface of valuable minerals (e.g., chalcopyrite), thereby improving flotation recovery.[15][16]

-

Biological Research: Recent studies have explored SHMP's role in biological systems. It has been shown to induce calcium signaling in mammalian oocytes, suggesting it can influence cellular processes.[17] It also exhibits antimicrobial activity, particularly against Gram-positive bacteria, by increasing cell wall permeability.[18]

Experimental Protocols for Analysis and Application

This method determines the phosphate content, which is a measure of SHMP purity.[19]

-

Sample Preparation:

-

Dry approximately 10 g of SHMP at 110 °C overnight and cool in a desiccator.

-

Accurately weigh 1.0 g of the dried sample and dissolve it in 25 mL of distilled water.

-

Transfer the solution to a 500 mL volumetric flask and dilute to the mark with distilled water.

-

-

Hydrolysis and Precipitation:

-

Pipette exactly 25 mL of the sample solution (containing ~50 mg SHMP) into a 500 mL beaker.

-

Add 5 mL of concentrated nitric acid and stir.

-

Add 220 mL of distilled water pre-heated to 60 °C and stir. Let stand for 10 minutes.

-

Add 10 g of purified ammonium (B1175870) nitrate (B79036) and stir to dissolve.

-

At 50 °C, add 100 mL of a freshly prepared 10% (w/v) ammonium molybdate (B1676688) solution. Stir vigorously with a glass rod for 10 minutes. Let stand for 30 minutes to allow the ammonium phosphomolybdate precipitate to form.

-

-

Filtration and Washing:

-

Filter the precipitate through Whatman No. 40 filter paper.

-

Wash the precipitate with 10 mL of 2N nitric acid, followed by a 1% potassium nitrate solution until the filtrate is no longer acidic (tested with litmus (B1172312) paper).

-

-

Titration:

-

Transfer the filter paper and precipitate back to the beaker.

-

Dissolve the precipitate in a known excess volume of standardized 1N sodium hydroxide (B78521) (e.g., 60 mL).

-

Add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate the excess NaOH with standardized 1N sulfuric acid until the pink color disappears.

-

-

Calculation:

-

Calculate the volume of 1N NaOH consumed by the precipitate.

-

Each mL of 1N NaOH is equivalent to 0.003086 g of P₂O₅.

-

Calculate the percentage of P₂O₅ in the original sample.

-

This protocol outlines the general use of SHMP in preparing soil or ceramic suspensions for analysis.[14]

-

Preparation of Dispersing Solution:

-

Prepare a stock solution by dissolving SHMP in deionized water. A common concentration is around 50 g per liter of solution.[14]

-

-

Sample Preparation:

-

Weigh a known amount of the solid sample (e.g., soil, clay).

-

Add the sample to a beaker containing a specific volume of the SHMP dispersing solution.

-

-

Dispersion:

-

Agitate the suspension vigorously using a mechanical shaker, ultrasonic bath, or high-speed stirrer for a predetermined time (e.g., 15-30 minutes) to ensure complete particle de-agglomeration.

-

-

Analysis:

-

Immediately introduce the dispersed sample into the particle size analyzer (e.g., laser diffraction instrument) for measurement. The SHMP will keep the particles suspended and separated during the analysis.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. How Does this compound Work - AUCO [aucoindustry.com]

- 4. This compound | 10124-56-8 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 10124-56-8 CAS | this compound | Inorganic Phosphates | Article No. 05890 [lobachemie.com]

- 7. This compound | 10124-56-8 [chemnet.com]

- 8. chemiis.com [chemiis.com]

- 9. The synthetic methods of sodium hexametaphosphate_Chemicalbook [chemicalbook.com]

- 10. getwsu.com [getwsu.com]

- 11. asiachmical.com [asiachmical.com]

- 12. atamankimya.com [atamankimya.com]

- 13. capecrystalbrands.com [capecrystalbrands.com]

- 14. This compound: Significance and symbolism [wisdomlib.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound Serves as an Inducer of Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. pharmapath.in [pharmapath.in]

Methodological & Application

Application Notes and Protocols for Soil Dispersion Using Sodium Hexametaphosphate

Introduction

Sodium hexametaphosphate (SHMP) is a widely used dispersing agent in soil analysis, particularly for particle size determination using methods like the hydrometer or pipette analysis.[1][2] Soil particles, especially clays, tend to aggregate due to the presence of cementing agents like organic matter and cations.[3] Effective dispersion of these aggregates into individual primary particles is crucial for accurate texture analysis.[1][3] SHMP facilitates this dispersion through mechanisms such as charge neutralization and complexation with metal ions that bind soil particles together.[4] This document provides a detailed experimental protocol for the use of this compound as a soil dispersant.

Mechanism of Action

This compound is a polyphosphate that, in solution, hydrolyzes to form negatively charged polyphosphate anions.[4] These anions interact with soil particles in two primary ways:

-

Cation Sequestration: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺) act as bridges between negatively charged clay particles, causing flocculation. SHMP sequesters these cations, forming stable complexes and disrupting the bridges, which leads to the separation of particles.[1][4]

-

Increased Surface Charge: The polyphosphate anions adsorb onto the surfaces of soil particles, increasing their net negative charge.[5] This enhances electrostatic repulsion between the particles, preventing them from re-aggregating.[5][6]

Experimental Protocol: Soil Dispersion for Particle Size Analysis (Hydrometer Method)

This protocol is a synthesized standard procedure based on established methods for soil texture analysis.

1. Materials and Reagents

-

This compound ((NaPO₃)₆)

-

Sodium Carbonate (Na₂CO₃) (optional, but recommended to raise pH and enhance dispersion)[7][8]

-

Distilled or Deionized Water

-

Soil Sample: Air-dried and passed through a 2-mm sieve.

-

Equipment:

2. Preparation of Dispersing Solution

Several concentrations of this compound solution are cited in various standard methods. The following table summarizes common preparations. The choice of concentration can depend on the soil type and specific laboratory standards.[10] For general purposes, a 4% solution is common. Some methods recommend the addition of sodium carbonate to create a more alkaline solution, which can improve the dispersing action.[8]

| Solution Component | Concentration (g/L) | Preparation Notes | Reference |

| This compound | 35.7 | Dissolve 35.7g of (NaPO₃)₆ and 7.94g of Na₂CO₃ in distilled water and bring to a 1 L volume. | [7] |

| This compound | 40 | Dissolve 40g of (NaPO₃)₆ in 1 L of distilled water. Allow to stand for at least 4 hours before use. | [11][12] |

| This compound | 50 | Dissolve 50g of (NaPO₃)₆ in distilled water and dilute to 1 L. This creates a 5% solution. | [3] |

| This compound | 100 | Recommended for improved accuracy, especially when organic matter is present. | [13] |

3. Experimental Procedure

-

Sample Preparation: Weigh out 40-50 g of air-dried soil (that has passed through a 2-mm sieve) and place it into a 250 mL beaker.[3][7][12] For soils with high clay or silt content, the sample size may need to be reduced to 20-25 g.[3][7]

-

Dispersion:

-

Add 125 mL of the this compound dispersing solution to the soil in the beaker.[12]

-

Add distilled water to bring the total volume to approximately 200 mL.[9]

-

Stir the mixture thoroughly with a glass rod to wet all the soil particles.

-

Allow the sample to soak for a minimum of 16 hours (overnight) to ensure complete disintegration of aggregates.[7][12]

-

-

Mechanical Mixing:

-

Sedimentation:

-

Immediately after mixing, transfer the entire suspension to a 1000 mL sedimentation cylinder.[3][7] Use a wash bottle to ensure all particles are transferred.

-

Add distilled water to bring the volume up to the 1000 mL mark.[3][7]

-

Prepare a blank cylinder containing 125 mL of the dispersing solution and brought to 1000 mL with distilled water.[11]

-

Using a plunger or by stoppering and inverting the cylinder, mix the suspension thoroughly for 1 minute.[12]

-

If foam develops on the surface, a few drops of amyl alcohol can be added.[7]

-

Place the cylinder in a location free from vibrations and start the stopwatch immediately.

-

-

Hydrometer Readings:

-

Carefully insert the hydrometer into the suspension.

-

Take hydrometer and temperature readings at specified time intervals (e.g., 40 seconds, 7 hours) as required by the specific particle size analysis method (e.g., ASTM D422, Bouyoucos).[3][7][12]

-

Take corresponding readings from the blank cylinder.

-

Data Presentation

The following table summarizes key quantitative parameters from various standard protocols for soil dispersion using this compound.

| Parameter | Value | Notes | References |

| Dispersing Agent Concentration | |||

| This compound | 35.7 g/L | With 7.94 g/L Sodium Carbonate | [7] |

| This compound | 40 g/L | - | [11][12] |

| This compound | 50 g/L (5%) | - | [3] |

| Soil Sample Weight | |||

| Standard | 40-50 g | Air-dried, <2 mm fraction | [3][7][12] |

| High Clay/Silt Content | 20-25 g | To keep suspension density within hydrometer range | [3][7] |

| Procedure Timings | |||

| Soaking Time | ≥ 16 hours | Overnight soaking is common | [7][12] |

| Mechanical Mixing Time | 5-10 minutes | Using a high-speed disperser | [7][9] |

| Hydrometer Reading (Sand) | 40 seconds | For sand fraction determination | [3][7] |

| Hydrometer Reading (Clay) | ~7 hours | Varies by method, for clay fraction determination | [7] |

Experimental Workflow

Workflow for soil dispersion using this compound.

Signaling Pathway/Logical Relationship

Mechanism of this compound in soil dispersion.

References

- 1. researchgate.net [researchgate.net]

- 2. apecwater.com [apecwater.com]

- 3. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 4. how does this compound promotedispersion of clay particle [whwanze.com]

- 5. How does this compound Improve the Dispersion Performance of Solid or Liquid Materials? [jufuchemtech.com]

- 6. The Effect of this compound on the Dispersion and Polishing Performance of Lanthanum–Cerium-Based Slurry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soilhealthinstitute.org [soilhealthinstitute.org]

- 8. The effect of type, concentration and volume of dispersing agent on the magnitude of the clay content determined by the hydrometer analysis [scielo.org.za]

- 9. soilfertility.osu.edu [soilfertility.osu.edu]

- 10. ccil.com [ccil.com]

- 11. dot.ca.gov [dot.ca.gov]

- 12. civillabs.kashanu.ac.ir [civillabs.kashanu.ac.ir]

- 13. Revisiting soil texture analysis: Practices towards a more accurate Bouyoucos method - PMC [pmc.ncbi.nlm.nih.gov]

Application of Sodium Hexametaphosphate in Plant Protein Extraction: A Detailed Guide for Researchers

Application Notes

Sodium hexametaphosphate (SHMP), a polyphosphate salt, has emerged as a highly effective reagent for enhancing the extraction of proteins from various plant materials. Its utility is particularly pronounced in overcoming the challenges associated with the rigid plant cell wall and the complex interactions between proteins and other cellular components. This document provides detailed application notes, experimental protocols, and the underlying mechanism of SHMP-assisted protein extraction for researchers, scientists, and professionals in drug development.

The primary mechanism behind the efficacy of this compound lies in its potent chelating ability.[1][2] Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), play a crucial role in maintaining the structural integrity of the plant cell wall by forming cross-links between pectin (B1162225) chains in the middle lamella.[1][2] SHMP sequesters these ions, disrupting the "egg-box" structure of the pectate gel and leading to the solubilization of pectin.[1][2] This weakens the cell wall, facilitating the release of intracellular proteins.

Furthermore, SHMP can directly interact with proteins, influencing their solubility and stability. By binding to positively charged groups on protein surfaces, SHMP can increase the net negative charge of the protein, leading to enhanced hydration and solubility. This interaction can also prevent protein aggregation and precipitation during the extraction process, thereby increasing the overall yield of soluble proteins.

The application of SHMP has demonstrated significant improvements in protein extraction yields from various plant sources, including oilseeds like rapeseed and flaxseed, as well as protein-rich cakes like palm kernel cake.[3][4][5] The optimization of extraction parameters such as SHMP concentration, pH, temperature, and extraction time is crucial for maximizing protein recovery and purity.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effectiveness of this compound in plant protein extraction.

Table 1: Effect of this compound on Protein Yield from Palm Kernel Cake

| Extraction Method | SHMP Concentration (%) | pH | Temperature (°C) | Cake-to-Solvent Ratio (w/v) | Protein Yield (%) | Reference |

| Alkaline Extraction | 0 | 10 | 50 | 1:70 | 8.12 ± 0.24 | [4] |

| SHMP-Assisted Extraction | 1.50 | 10 | 50 | 1:70 | 28.37 | [4] |

Table 2: Optimized Conditions for Protein Extraction from Rapeseed Flour using SHMP

| Extraction Parameter | Optimal Condition | Nitrogen Yield (%) | Reference |

| SHMP Concentration | 2% | ~97% (double extraction) | [3] |

| pH | 7.0 | [3] | |

| Temperature | 25°C | [3] | |

| Flour-to-Solvent Ratio | 1:10 (first extraction), 1:6 (second extraction) | [3] | |

| Extraction Time | 30 min | [3] |

Table 3: Optimized Conditions for Protein Extraction from Flaxseed Meal using SHMP

| Response Variable | Optimal pH | Optimal Meal-to-Solvent Ratio | Optimal SHMP Concentration (%) | Maximum Predicted Value (%) | Reference |

| Nitrogen Extractability | 8.90 | 1:33.6 | 2.75 | 77.6 | [5] |

| Protein Recovery | 9.00 | 1:33.3 | 2.85 | 57.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for SHMP-assisted protein extraction from different plant materials.

Protocol 1: Protein Extraction from Palm Kernel Cake

Based on: Chee & Ayob (2013)[4]

Materials:

-

Defatted palm kernel cake

-

This compound (SHMP)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Distilled water

-

Centrifuge

-

pH meter

-

Shaking water bath

Procedure:

-

Preparation of Extraction Solvent: Prepare a 1.50% (w/v) SHMP solution in distilled water. Adjust the pH of the solution to 10 using NaOH.

-

Extraction:

-

Mix the defatted palm kernel cake with the SHMP solution at a cake-to-solvent ratio of 1:70 (w/v).

-

Incubate the mixture in a shaking water bath at 50°C for a specified extraction time (e.g., 60 minutes).

-

-

Separation of Solid and Liquid Phases: Centrifuge the slurry at a sufficient speed and duration (e.g., 4000 x g for 20 minutes) to separate the solid residue from the protein-rich supernatant.

-

Protein Precipitation:

-

Carefully decant the supernatant.

-

Adjust the pH of the supernatant to the isoelectric point of the target proteins (e.g., pH 4.5) using HCl to precipitate the proteins.

-

Allow the protein to precipitate, potentially at a low temperature (e.g., 4°C) for a few hours or overnight.

-

-

Protein Recovery:

-

Centrifuge the precipitated protein suspension to pellet the protein.

-

Wash the protein pellet with distilled water, adjusting the pH to be near the isoelectric point.

-

Lyophilize or air-dry the final protein isolate.

-

Protocol 2: Protein Extraction from Rapeseed Flour

Based on: Thompson et al. (1982)[3]

Materials:

-

Defatted rapeseed flour

-

This compound (SHMP)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Distilled water

-

Centrifuge

-

pH meter

-

Stirrer

Procedure:

-

First Extraction:

-

Prepare a 2% (w/v) SHMP solution and adjust the pH to 7.0.

-

Mix the rapeseed flour with the SHMP solution at a ratio of 1:10 (w/v).

-

Stir the mixture at 25°C for 30 minutes.

-

Centrifuge to separate the supernatant.

-

-

Second Extraction:

-

Resuspend the pellet from the first extraction in a fresh 2% SHMP solution (pH 7.0) at a flour-to-solvent ratio of 1:6 (w/v).

-

Stir at 25°C for 30 minutes.

-

Centrifuge and combine the supernatant with the supernatant from the first extraction.

-

-

Protein Precipitation:

-

Dilute the combined supernatant with an equal volume of distilled water.

-

Adjust the pH to 2.5 with HCl to precipitate the proteins.

-

-

Protein Recovery:

-

Collect the protein precipitate by centrifugation.

-

Wash the pellet as described in Protocol 1.

-

Dry the protein isolate.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for plant protein extraction.

Caption: Mechanism of SHMP in plant protein extraction.

Caption: General workflow for SHMP-assisted protein extraction.

References

- 1. researchgate.net [researchgate.net]

- 2. How to let go: pectin and plant cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Hexametaphosphate‐Assisted Extraction of Flaxseed Proteins Using Response Surface Methodology | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: The Role of Sodium Hexametaphosphate in Nanoparticle Synthesis and Stabilization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium hexametaphosphate (SHMP) as a versatile and cost-effective agent for the synthesis and stabilization of a variety of nanoparticles. Detailed experimental protocols and quantitative data are presented to facilitate the application of SHMP in your research and development endeavors.

Application Notes

This compound (SHMP) is a water-soluble, non-toxic polyphosphate that has gained significant attention in nanotechnology for its role as a highly effective stabilizing and dispersing agent.[1] Its unique properties make it suitable for a wide range of applications, from the synthesis of metallic nanoparticles to the formulation of drug delivery systems.[2]